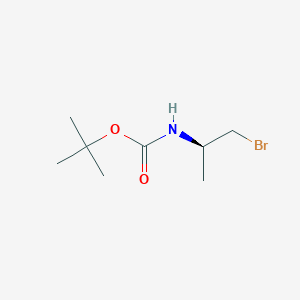

(R)-tert-butyl 1-bromopropan-2-ylcarbamate

Description

(R)-tert-Butyl 1-bromopropan-2-ylcarbamate is a chiral carbamate derivative featuring a tert-butyl-protected amine group and a bromine substituent on a propan-2-yl chain. Its molecular formula is C₈H₁₆BrNO₂, with a molecular weight of 238.12 g/mol. The compound is primarily utilized in organic synthesis as a versatile intermediate, particularly in pharmaceutical and agrochemical research. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective reactions at other functional groups. The bromine atom acts as a potent leaving group, facilitating nucleophilic substitution reactions (e.g., SN2) to construct complex molecular architectures.

Key properties:

- Chirality: The (R)-configuration at the propan-2-yl carbon influences stereochemical outcomes in subsequent reactions.

- Stability: The Boc group offers stability under basic conditions but is cleaved under acidic environments (e.g., trifluoroacetic acid).

- Reactivity: The bromine atom enhances electrophilicity, making the compound reactive toward nucleophiles.

Properties

IUPAC Name |

tert-butyl N-[(2R)-1-bromopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrNO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOODTHBNJYOIV-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CBr)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Method

- Starting Materials : tert-butyl carbamate (Boc-protected amine) and 1-bromopropane or a brominating agent.

- Reaction : The Boc-protected amine is deprotonated by a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to generate a nucleophilic nitrogen or oxygen species.

- Substitution : This nucleophile then undergoes nucleophilic substitution with 1-bromopropane, resulting in the formation of the bromopropan-2-yl carbamate.

- Conditions : The reaction is carried out under anhydrous conditions, often in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), at room temperature or slightly elevated temperatures.

- Yield and Purification : The product is purified by recrystallization or column chromatography to obtain high purity.

This method is widely reported for its simplicity and efficiency in producing (R)-tert-butyl 1-bromopropan-2-ylcarbamate with good stereochemical retention.

Direct Bromination of Boc-Protected Amino Alcohol

- Starting Material : (R)-tert-butyl (1-aminopropan-2-yl)carbamate (the corresponding hydroxy derivative).

- Brominating Agent : Use of reagents such as phosphorus tribromide (PBr3), N-bromosuccinimide (NBS), or bromonitromethane under controlled conditions.

- Reaction Conditions : Typically performed under inert atmosphere (argon or nitrogen) at low temperatures (e.g., −20 °C) to prevent side reactions and racemization.

- Mechanism : The hydroxyl group is converted into a good leaving group (bromide), yielding the brominated carbamate.

- Purification : The crude product is purified by extraction and chromatographic techniques.

This approach allows for the direct conversion of the protected amino alcohol to the brominated analogue while maintaining the stereochemistry of the (R)-enantiomer.

Industrial Scale Preparation

- Scale-Up Considerations : Industrial production employs continuous flow reactors and automated systems to enhance reaction control, reproducibility, and safety.

- Optimization : Reaction parameters such as temperature, base equivalents, solvent choice, and reaction time are optimized to maximize yield and minimize impurities.

- Purification : Large-scale recrystallization or preparative chromatography is used to achieve the desired purity.

- Storage : The compound is stored at low temperatures (e.g., −20 °C) in a dry, inert atmosphere to preserve stability and prevent decomposition.

Reaction Conditions Summary Table

| Preparation Method | Starting Material | Reagents/Base | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | tert-butyl carbamate + 1-bromopropane | NaH or K2CO3 | THF or DMF | Room temp to 50 °C | 70–85 | Requires dry conditions, inert atmosphere |

| Direct bromination of Boc-amino alcohol | (R)-tert-butyl (1-aminopropan-2-yl)carbamate | PBr3, NBS, or bromonitromethane | Toluene or DCM | −20 °C to 0 °C | 65–80 | Low temp to avoid racemization |

| Industrial continuous flow process | Same as above | Optimized bases and brominating agents | Various | Controlled | >85 | Automated for consistency and safety |

Mechanistic Insights

- The nucleophilic substitution involves deprotonation of the carbamate nitrogen or oxygen, followed by an SN2 reaction with 1-bromopropane, preserving the stereochemistry at the chiral center.

- In direct bromination, the hydroxyl group is converted to bromide via formation of a good leaving group intermediate (e.g., phosphoroxy intermediate with PBr3), followed by substitution.

- The Boc protecting group stabilizes the amine functionality, preventing side reactions during bromination or substitution.

Research Findings and Optimization

- Stereochemical Integrity : Maintaining the (R)-configuration is critical; low temperatures and inert atmospheres are essential during bromination to prevent racemization.

- Base Selection : Sodium hydride offers strong deprotonation but requires careful handling; potassium carbonate is milder and often preferred for large-scale synthesis.

- Solvent Effects : Polar aprotic solvents like DMF enhance nucleophilicity and reaction rates but require careful removal post-reaction.

- Purification : Chromatographic methods are effective in removing side products and unreacted starting materials, ensuring enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 1-bromopropan-2-ylcarbamate undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form ®-tert-butyl 1-propan-2-ylcarbamate.

Oxidation: Oxidative conditions can convert the compound into corresponding carbonyl derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

Reduction: The major product is ®-tert-butyl 1-propan-2-ylcarbamate.

Oxidation: Products include aldehydes, ketones, and carboxylic acids.

Scientific Research Applications

Organic Synthesis

(R)-tert-butyl 1-bromopropan-2-ylcarbamate serves as a protecting group for amines in organic synthesis. This role is crucial in multi-step synthesis processes where the stability of reactive functional groups must be maintained. The compound's bromine atom allows for subsequent substitution reactions, enabling the introduction of various functional groups into organic molecules .

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized in the synthesis of biologically active molecules and intermediates for active pharmaceutical ingredients (APIs). Its ability to stabilize amines during synthesis makes it valuable in developing drug candidates .

Case Study:

A notable application involved using this compound in synthesizing a new class of anti-inflammatory drugs. The compound facilitated the selective modification of amine-containing structures, leading to compounds with enhanced biological activity and reduced side effects .

Biological Studies

The compound has been employed in various biological applications, including:

Mechanism of Action

The mechanism of action of ®-tert-butyl 1-bromopropan-2-ylcarbamate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The carbamate group can interact with various biological targets, influencing enzyme activity and protein function.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared with structurally related carbamates and halogenated intermediates to highlight differences in reactivity, stability, and applications.

Table 1: Comparative Analysis of (R)-tert-Butyl 1-Bromopropan-2-ylcarbamate and Analogues

Biological Activity

(R)-tert-butyl 1-bromopropan-2-ylcarbamate is an organic compound characterized by its chiral center, making it enantiomerically pure. This compound is notable for its diverse applications in organic synthesis, medicinal chemistry, and various biological studies. Its structure allows for significant reactivity, particularly in nucleophilic substitution reactions, which are crucial for modifying biological molecules and developing pharmaceuticals.

- Molecular Formula : C₈H₁₆BrNO₂

- CAS Number : 263410-22-6

- Molecular Weight : 222.13 g/mol

The biological activity of this compound primarily stems from its ability to interact with various enzymes and proteins:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new compounds.

- Carbamate Group Interaction : The carbamate moiety can influence enzyme activity by modifying amino acid residues in proteins, thereby altering their function.

Enzyme Interaction

This compound has been employed in studies focusing on enzyme mechanisms and protein modifications. Its ability to protect amine functionalities during peptide synthesis enhances its utility in biochemical research.

Pharmacological Potential

Research indicates that this compound is being investigated for its potential use in drug development. It serves as a precursor for synthesizing active pharmaceutical ingredients (APIs), which are critical in the formulation of medications .

Toxicology and Safety

The compound has been classified with specific safety warnings:

Case Studies and Findings

- Enzyme Mechanism Studies : A study utilized this compound to explore the inhibition mechanisms of certain enzymes, demonstrating how carbamates can regulate enzymatic activity through reversible binding.

- Synthesis of Pharmaceutical Intermediates : In a series of experiments, the compound was used to synthesize various derivatives that showed promising biological activities against specific targets, indicating its versatility as a building block in drug design.

Data Table: Summary of Biological Activities

Q & A

Q. What are the critical safety precautions for handling (R)-tert-butyl 1-bromopropan-2-ylcarbamate in laboratory settings?

Answer:

- PPE Requirements : Wear OSHA-compliant chemical safety goggles, nitrile gloves inspected for integrity, and flame-retardant antistatic suits to avoid skin/eye contact .

- Engineering Controls : Use fume hoods for ventilation and ensure proximity of eyewash stations/safety showers .

- Spill Management : Collect spills using vacuum or dry methods (e.g., sand), and dispose via licensed waste management services in compliance with regional regulations .

- Fire Hazards : Use alcohol-resistant foam or dry chemical extinguishers; decomposition under fire releases CO and NOx .

Q. How is this compound synthesized, and what intermediates are involved?

Answer:

- Synthetic Route : Derived from carbamate-protected amines via nucleophilic substitution. For analogs, a typical pathway involves reacting tert-butyl carbamate with brominated intermediates under anhydrous conditions (e.g., using Mo(CO)₆ as a catalyst in epoxidation reactions) .

- Key Intermediates : Brominated aryl/alkyl precursors (e.g., 2-chloro-5-iodopyrimidin-4-yl derivatives) are critical for stereochemical control .

Q. What are the known physical properties of this compound, and how do they influence storage conditions?

Answer:

- Physical State : Solid at room temperature; store in airtight containers at 2–8°C to prevent degradation .

- Stability : Stable under recommended storage but may decompose at elevated temperatures (>100°C) .

- Data Gaps : Melting point, solubility, and partition coefficient (logP) remain uncharacterized, necessitating empirical validation for specific applications .

Advanced Research Questions

Q. How can experimental design optimize the synthesis of this compound to improve yield and purity?

Answer:

- Factor Screening : Use factorial design to test variables like reaction temperature (40–80°C), catalyst concentration (Mo(CO)₆ at 0.1–1.0 mol%), and solvent polarity (dichloroethane vs. THF) .

- Statistical Analysis : Apply ANOVA to identify significant factors. For example, higher catalyst loading may reduce byproducts but increase costs .

- Case Study : In epoxidation of cyclododecatriene, optimized TBHP:substrate molar ratios (1.5:1) improved conversion rates by 30% .

Q. How does stereochemical configuration (R vs. S) impact the reactivity and downstream applications of this compound?

Answer:

- Reactivity Differences : The (R)-enantiomer may exhibit enhanced nucleophilic substitution rates due to steric effects, as seen in analogous tert-butyl carbamates .

- Biological Relevance : Enantiopure carbamates are critical in drug intermediates (e.g., LCZ696), where incorrect stereochemistry alters target binding .

- Analytical Methods : Validate enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. What strategies mitigate contradictions in stability data under varying experimental conditions?

Answer:

- Contradictory Data : While the compound is labeled "stable" in SDS, decomposition products (e.g., CO, NOx) suggest thermal instability >150°C .

- Mitigation :

Comparative and Ecological Questions

Q. How does this compound compare structurally and functionally to its analogs?

Answer:

Q. What are the ecological risks associated with accidental release, and how are they managed?

Answer:

- Ecotoxicity : No data available for aquatic/soil toxicity, but structural analogs (e.g., brominated aromatics) suggest potential bioaccumulation risks .

- Containment : Immediate spill cleanup with absorbents (e.g., vermiculite) and isolation from drains .

- Regulatory Compliance : Follow EPA guidelines for halogenated waste disposal .

Methodological Gaps and Future Directions

- Data Needs : Empirical determination of octanol-water partition coefficients (logP) to predict membrane permeability .

- Advanced Techniques : Apply cryo-electron microscopy to study binding modes in biological systems .

- Sustainability : Explore biocatalytic routes using engineered enzymes to replace metal catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.